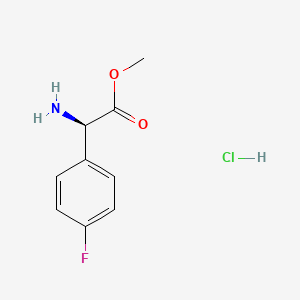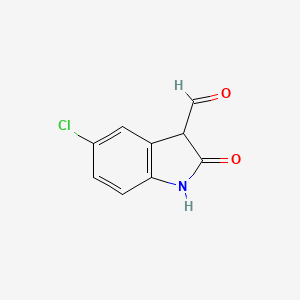
5-Chloro-2-oxoindoline-3-carbaldehyde
概要
説明
5-Chloro-2-oxoindoline-3-carbaldehyde: is a chemical compound belonging to the class of indole derivatives. Indoles are heterocyclic aromatic organic compounds that play a significant role in natural products and pharmaceuticals. This compound is characterized by the presence of a chloro group at the 5-position, a keto group at the 2-position, and a carbaldehyde group at the 3-position of the indoline ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-oxoindoline-3-carbaldehyde typically involves the following steps:
Starting Material: The synthesis often begins with an indole derivative as the starting material.
Halogenation: The indole ring is halogenated at the 5-position using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Oxidation: The indole derivative is then oxidized to introduce the keto group at the 2-position. This can be achieved using oxidizing agents like potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂).
Formylation: Finally, the carbaldehyde group is introduced at the 3-position using formylation reagents such as formic acid (HCOOH) or formyl chloride (CHClO).
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: 5-Chloro-2-oxoindoline-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in the formation of hydroxylated derivatives.
Substitution: The chloro group at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromyl chloride (CrO₂Cl₂).
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines, alcohols, or thiols, in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation Products: Indole-3-carboxylic acids, indole-3-carboxaldehydes.
Reduction Products: Indole-3-hydroxy derivatives.
Substitution Products: Substituted indoles with various functional groups at the 5-position.
科学的研究の応用
Chemistry: 5-Chloro-2-oxoindoline-3-carbaldehyde is used as an intermediate in the synthesis of more complex indole derivatives, which are valuable in organic synthesis and medicinal chemistry.
Biology: Indole derivatives, including this compound, exhibit various biological activities such as antiviral, anti-inflammatory, and anticancer properties. These compounds are studied for their potential therapeutic applications.
Medicine: The compound and its derivatives are investigated for their use in the treatment of diseases such as cancer, microbial infections, and inflammatory conditions.
Industry: In the pharmaceutical industry, this compound serves as a building block for the development of new drugs and bioactive molecules.
作用機序
The mechanism by which 5-Chloro-2-oxoindoline-3-carbaldehyde exerts its effects involves its interaction with molecular targets such as enzymes, receptors, and other biomolecules. The specific pathways and targets depend on the biological context and the derivatives formed from this compound.
類似化合物との比較
Indole-3-carboxaldehyde: Similar structure but lacks the chloro group at the 5-position.
5-Bromo-2-oxoindoline-3-carbaldehyde: Similar structure with a bromo group instead of a chloro group.
2-Oxoindoline-3-carbaldehyde: Lacks the chloro group at the 5-position.
Uniqueness: 5-Chloro-2-oxoindoline-3-carbaldehyde is unique due to the presence of the chloro group, which influences its reactivity and biological activity compared to similar compounds.
特性
IUPAC Name |
5-chloro-2-oxo-1,3-dihydroindole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2/c10-5-1-2-8-6(3-5)7(4-12)9(13)11-8/h1-4,7H,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBNCTFLGZDZZSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(C(=O)N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{[3-(Trifluoromethyl)phenyl]methyl}azetidine hydrochloride](/img/structure/B1419295.png)
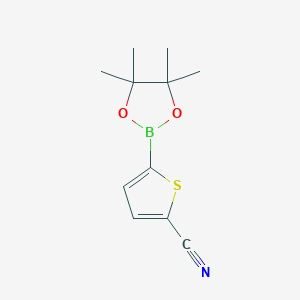
![tert-butyl N-[(2-chlorophenyl)(cyano)methyl]carbamate](/img/structure/B1419299.png)
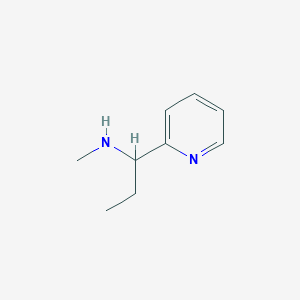
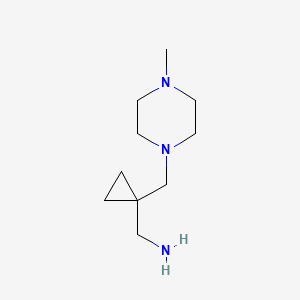
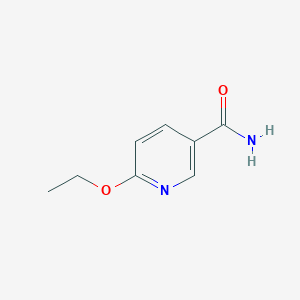
![4-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1419304.png)
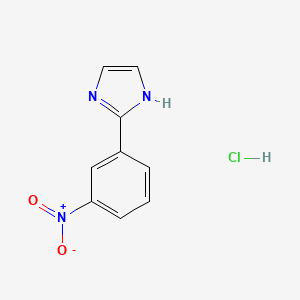
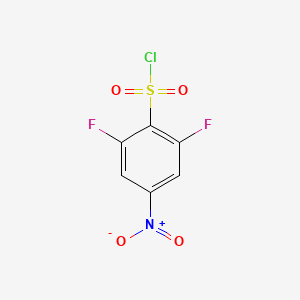
![3-{[4-Chloro-2-(trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one](/img/structure/B1419312.png)
![3-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one](/img/structure/B1419313.png)
![tert-Butyl 14-(N-Boc-amino)-1-[3-(mercaptocarbamoyl)phenoxy]-13,15-dioxo-3,6,9-trioxa- 12,16-diazanonadecan-19-oate](/img/structure/B1419314.png)
